molecular formula C7H9FN2O B2597305 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1429417-95-7

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde

Cat. No. B2597305
CAS RN: 1429417-95-7
M. Wt: 156.16
InChI Key: LPIXGNBKNDBYSP-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the following structural formula: . It belongs to the class of pyrazole derivatives and contains a fluoroethyl group attached to a pyrazole ring. The compound’s molecular weight is approximately 144.15 g/mol .


Synthesis Analysis

The synthesis of this compound involves the introduction of a fluoroethyl group onto a pyrazole scaffold. Specific synthetic routes may vary, but common methods include nucleophilic substitution reactions or condensation reactions. Researchers have explored various strategies to achieve efficient and high-yield synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde consists of a pyrazole ring (containing nitrogen atoms) with a fluoroethyl substituent at one of the carbon positions. The aldehyde functional group is also present. The arrangement of atoms and bond angles significantly influences its chemical properties and reactivity .


Physical And Chemical Properties Analysis

  • Physical State : It appears as an oil .

Safety and Hazards

  • Hazard Statements : The compound is classified as a warning substance (H302) .
  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

properties

IUPAC Name

2-(2-fluoroethyl)-4-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-6-4-9-10(3-2-8)7(6)5-11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIXGNBKNDBYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCF)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde

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